molecular formula C31H25NO2 B8508826 1,2,4,6-Tetraphenylpyridinium Acetate CAS No. 59836-77-0

1,2,4,6-Tetraphenylpyridinium Acetate

Cat. No. B8508826
CAS RN: 59836-77-0
M. Wt: 443.5 g/mol
InChI Key: ISPFUGKSXMYSMB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,6-Tetraphenylpyridinium Acetate is a useful research compound. Its molecular formula is C31H25NO2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4,6-Tetraphenylpyridinium Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,6-Tetraphenylpyridinium Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59836-77-0

Product Name

1,2,4,6-Tetraphenylpyridinium Acetate

Molecular Formula

C31H25NO2

Molecular Weight

443.5 g/mol

IUPAC Name

1,2,4,6-tetraphenylpyridin-1-ium;acetate

InChI

InChI=1S/C29H22N.C2H4O2/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;1-2(3)4/h1-22H;1H3,(H,3,4)/q+1;/p-1

InChI Key

ISPFUGKSXMYSMB-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a suitable container (erlenmeyer flasks are suitable but any other vessel which may be heated could serve as well) place 33.33 g of recrystallized 1,3,5-triphenyl-2-penten-1,5-dione and 9.31 g of purified aniline. To this mixture add 37.5 ml of glacial acetic acid and heat on a steam bath or other suitable heating source for two hours. At the end of the heating period add 650 ml of distilled, deionized water and then add 6 N NaOH slowly with extremely rapid stirring. Discontinue the addition when the pH, indicated by a glass electrode, reaches 7.0. Allow any precipitate to settle, collect the supernate by filtration and retain this filtrate. Allow the filtrate to stand for a day, and then filter with 2 g of activated carbon by gravity through a tight filter paper to produce a decolorized filtrate. After determination of the 1,2,4,6-tetraphenylpyridinium acetate concentration (vide infra) dilute the solution to the desired concentration with distilled, deionized water. The 1,2,4,6-tetraphenylpyridinium cation is characterized through its perchlorate and perrhenate salts by elemental analysis.
Quantity
33.33 g
Type
reactant
Reaction Step One
Quantity
9.31 g
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Three

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